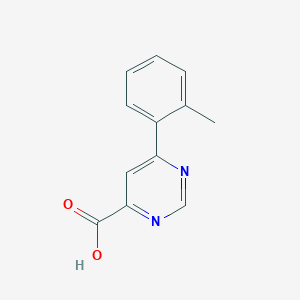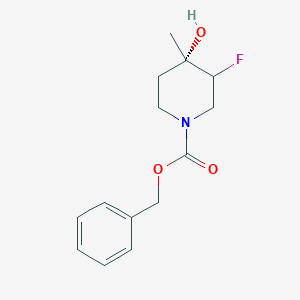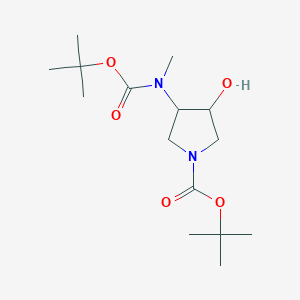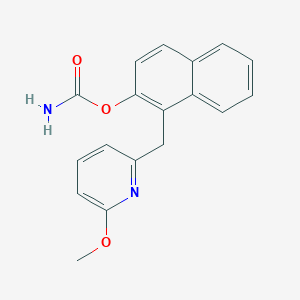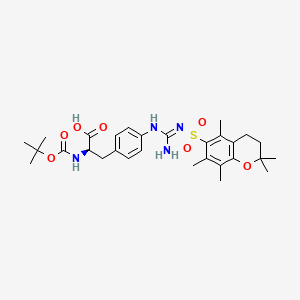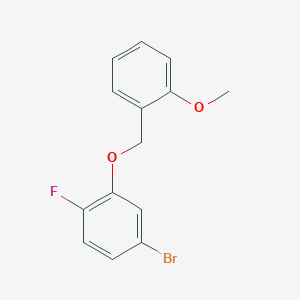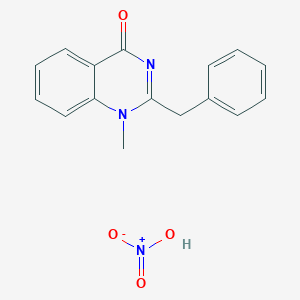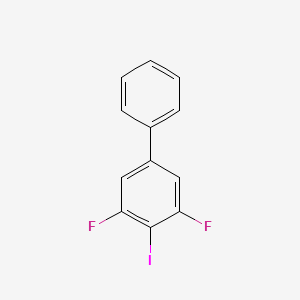
3,5-Difluoro-4-iodo-1,1'-biphenyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Difluoro-4-iodo-1,1’-biphenyl is an organic compound with the molecular formula C12H7F2I It is a biphenyl derivative characterized by the presence of two fluorine atoms and one iodine atom on the biphenyl scaffold
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Difluoro-4-iodo-1,1’-biphenyl typically involves the iodination of 3,5-difluorobiphenyl. One common method is the Sandmeyer reaction, where 3,5-difluoroaniline is diazotized and then treated with potassium iodide to introduce the iodine atom. The reaction conditions often include the use of acidic media and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of 3,5-Difluoro-4-iodo-1,1’-biphenyl may involve large-scale Sandmeyer reactions or other iodination techniques that can be scaled up efficiently. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.
化学反应分析
Types of Reactions
3,5-Difluoro-4-iodo-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura cross-coupling reactions to form more complex biphenyl derivatives.
Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used in these reactions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as 3,5-difluoro-4-azido-1,1’-biphenyl or 3,5-difluoro-4-cyano-1,1’-biphenyl can be formed.
Coupling Products: Complex biphenyl derivatives with various functional groups can be synthesized through coupling reactions.
科学研究应用
3,5-Difluoro-4-iodo-1,1’-biphenyl has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound is used in the development of advanced materials, including liquid crystals and organic light-emitting diodes (OLEDs).
Medicinal Chemistry: Researchers explore its potential as a precursor for pharmaceuticals and biologically active compounds.
Chemical Biology: It is used in the study of molecular interactions and the development of chemical probes.
作用机制
The mechanism of action of 3,5-Difluoro-4-iodo-1,1’-biphenyl depends on its specific application. In coupling reactions, the iodine atom acts as a leaving group, facilitating the formation of new carbon-carbon bonds. In biological applications, the compound’s fluorine atoms can influence molecular interactions and binding affinities, affecting the compound’s activity and selectivity.
相似化合物的比较
Similar Compounds
- 3,5-Difluoro-4’-iodo-[1,1’-biphenyl]-4-amine
- 3,3’-Difluoro-[1,1’-biphenyl]-4,4’-diamine
- 4-Iodo-1,1’-biphenyl
Uniqueness
3,5-Difluoro-4-iodo-1,1’-biphenyl is unique due to the specific positioning of its fluorine and iodine atoms, which confer distinct reactivity and properties compared to other biphenyl derivatives. The presence of both electron-withdrawing fluorine atoms and the bulky iodine atom makes it a versatile intermediate in organic synthesis and materials science.
属性
分子式 |
C12H7F2I |
|---|---|
分子量 |
316.08 g/mol |
IUPAC 名称 |
1,3-difluoro-2-iodo-5-phenylbenzene |
InChI |
InChI=1S/C12H7F2I/c13-10-6-9(7-11(14)12(10)15)8-4-2-1-3-5-8/h1-7H |
InChI 键 |
AHRBJMIMNTYTII-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC(=C(C(=C2)F)I)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


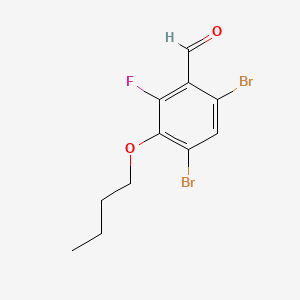
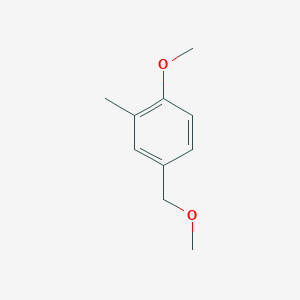
![5-amino-3-[(2S,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6H-triazolo[4,5-d]pyrimidin-7-one](/img/structure/B14771193.png)

